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molecular formula C22H15N B1361224 9-(1-Naphthyl)carbazole CAS No. 22034-43-1

9-(1-Naphthyl)carbazole

Cat. No. B1361224
M. Wt: 293.4 g/mol
InChI Key: QSOAYCUFEQGHDN-UHFFFAOYSA-N
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Patent
US09287511B2

Procedure details

21 g (0.1 mol) of 1-bromonaphthalene, 17 g (0.1 mol) of carbazole, 950 mg (5 mmol) of copper iodide (1), 33 g (240 mmol) of potassium carbonate, and 660 mg (2.5 mmol) of 18-crown-6-ether were put into a 500 mL three-neck flask, and nitrogen substitution was carried out in the flask. To this mixture was added 80 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (abbreviation: DMPU), which was followed by stirring for 6 hours at 170° C. under nitrogen. To this reaction mixture was further added 10 g (50 mmol) of 1-bromonaphthalene, 2.0 g (10 mmol) of copper iodide (I), and 2.6 g (10 mmol) of 18-crown-6-ether, and stirring was further conducted for 7.5 hours at 170° C. Furthermore, to this reaction mixture was added 10 g (50 mmol) of 1-bromonaphthalene, and additional stirring was carried out for 6 hours at 180° C. After the reaction was completed, to this reaction mixture was added about 200 mL of toluene and about 100 of 1 mol/L hydrochloric acid, and then the mixture was filtered through celite. The obtained filtrate was filtered through Florisil and celite. The obtained filtrate was separated into an organic layer and an aqueous layer, and after this organic layer was washed with 1 mol/L hydrochloric acid and then with water, the organic layer was dried over magnesium sulfate. This suspension was filtered through Florisil and celite. The filtrate was concentrated to give an oily substrate, and methanol was added to this oily substrate, followed by irradiation with ultrasound to precipitate a solid. The solid precipitated was collected by suction filtration, giving 22 g of 9-(1-naphthyl)carbazole as white powder (75% yield). The Rf values (SiO2, eluent; hexane:ethyl acetate=10:1) of 9-(1-naphthyl)carbazole, 1-bromonaphthalene, and carbazole were 0.61, 0.74, and 0.24, respectively.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
950 mg
Type
catalyst
Reaction Step Three
Quantity
660 mg
Type
catalyst
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
2 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[CH:12]1[C:24]2[NH:23][C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16]=2[CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>[Cu](I)I.C1OCCOCCOCCOCCOCCOC1.C1(C)C=CC=CC=1.CN1CCCN(C)C1=O>[C:2]1([N:23]2[C:24]3[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=3[C:17]3[C:22]2=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CN1C(N(CCC1)C)=O
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
BrC1=CC=CC2=CC=CC=C12
Name
Quantity
17 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
950 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
660 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=CC2=CC=CC=C12
Step Five
Name
Quantity
2.6 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=CC2=CC=CC=C12
Step Seven
Name
Quantity
2 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
by stirring for 6 hours at 170° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was further conducted for 7.5 hours at 170° C
Duration
7.5 h
STIRRING
Type
STIRRING
Details
additional stirring
WAIT
Type
WAIT
Details
was carried out for 6 hours at 180° C
Duration
6 h
FILTRATION
Type
FILTRATION
Details
about 100 of 1 mol/L hydrochloric acid, and then the mixture was filtered through celite
FILTRATION
Type
FILTRATION
Details
The obtained filtrate was filtered through Florisil and celite
CUSTOM
Type
CUSTOM
Details
The obtained filtrate was separated into an organic layer
WASH
Type
WASH
Details
an aqueous layer, and after this organic layer was washed with 1 mol/L hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, the organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
This suspension was filtered through Florisil and celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oily substrate, and methanol
ADDITION
Type
ADDITION
Details
was added to this oily substrate
CUSTOM
Type
CUSTOM
Details
followed by irradiation with ultrasound
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
CUSTOM
Type
CUSTOM
Details
The solid precipitated
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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